molecular formula C21H16N4O4S B12409875 Dyrk1A/|A-synuclein-IN-2

Dyrk1A/|A-synuclein-IN-2

Cat. No.: B12409875
M. Wt: 420.4 g/mol
InChI Key: FXJZDPPPJTZRJK-UHFFFAOYSA-N
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Description

Dyrk1A/|A-synuclein-IN-2 is a dual inhibitor targeting both Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and alpha-synuclein aggregation. This compound has shown significant potential in neuroprotection and is being studied for its applications in treating neurodegenerative diseases such as Parkinson’s disease and Alzheimer’s disease .

Preparation Methods

The synthesis of Dyrk1A/|A-synuclein-IN-2 involves a series of chemical reactions starting from readily available starting materials. The synthetic route typically includes the formation of key intermediates through condensation reactions, followed by cyclization and functional group modifications. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product . Industrial production methods may involve scaling up these reactions in batch or continuous flow reactors, ensuring high yield and purity of the final compound .

Chemical Reactions Analysis

Dyrk1A/|A-synuclein-IN-2 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures (e.g., reflux conditions). Major products formed from these reactions include various derivatives of this compound with modified functional groups .

Scientific Research Applications

Dyrk1A/|A-synuclein-IN-2 has a wide range of scientific research applications:

Mechanism of Action

Dyrk1A/|A-synuclein-IN-2 exerts its effects by inhibiting the activity of DYRK1A and preventing the aggregation of alpha-synuclein. DYRK1A is a kinase that phosphorylates various substrates, including proteins involved in cell proliferation, differentiation, and apoptosis. By inhibiting DYRK1A, this compound modulates these cellular processes and reduces the pathological effects associated with DYRK1A overexpression . Additionally, by preventing alpha-synuclein aggregation, it reduces the formation of toxic protein aggregates that contribute to neurodegenerative diseases .

Comparison with Similar Compounds

Dyrk1A/|A-synuclein-IN-2 is unique in its dual inhibition of both DYRK1A and alpha-synuclein aggregation. Similar compounds include:

Compared to these compounds, this compound offers the advantage of targeting both DYRK1A and alpha-synuclein aggregation, making it a promising candidate for the treatment of neurodegenerative diseases .

Properties

Molecular Formula

C21H16N4O4S

Molecular Weight

420.4 g/mol

IUPAC Name

3-hydroxy-N-[4-[(6-hydroxy-1,3-benzothiazol-2-yl)carbamoylamino]phenyl]benzamide

InChI

InChI=1S/C21H16N4O4S/c26-15-3-1-2-12(10-15)19(28)22-13-4-6-14(7-5-13)23-20(29)25-21-24-17-9-8-16(27)11-18(17)30-21/h1-11,26-27H,(H,22,28)(H2,23,24,25,29)

InChI Key

FXJZDPPPJTZRJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)NC2=CC=C(C=C2)NC(=O)NC3=NC4=C(S3)C=C(C=C4)O

Origin of Product

United States

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